Bis(4-chlorophenyl)tetrasulfane

X-ray crystallography solid-state conformation materials design

Bis(4-chlorophenyl)tetrasulfane is a synthetic, symmetrical organic tetrasulfane featuring a linear –S–S–S–S– chain bridging two 4-chlorophenyl rings. It exhibits a well-defined all-trans crystal conformation and a monoclinic P21/a space group with unit cell parameters a=1237.7 pm, b=748.4 pm, c=1623.9 pm, β=105.58°, and a measured density of 1.61 g·cm⁻³ at 298 K.

Molecular Formula C12H8Cl2S4
Molecular Weight 351.4 g/mol
CAS No. 31614-76-3
Cat. No. B15480390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-chlorophenyl)tetrasulfane
CAS31614-76-3
Molecular FormulaC12H8Cl2S4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1SSSSC2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2S4/c13-9-1-5-11(6-2-9)15-17-18-16-12-7-3-10(14)4-8-12/h1-8H
InChIKeyCXPIDNYTHLWVOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-chlorophenyl)tetrasulfane (CAS 31614-76-3): Procurement-Relevant Chemical Profile


Bis(4-chlorophenyl)tetrasulfane is a synthetic, symmetrical organic tetrasulfane featuring a linear –S–S–S–S– chain bridging two 4-chlorophenyl rings [1]. It exhibits a well-defined all-trans crystal conformation and a monoclinic P21/a space group with unit cell parameters a=1237.7 pm, b=748.4 pm, c=1623.9 pm, β=105.58°, and a measured density of 1.61 g·cm⁻³ at 298 K [1]. Its four-sulfur architecture endows it with a higher sulfane sulfur content than its di- and trisulfide analogs, a feature that directly underpins its differentiated performance in sulfur-transfer reactions and H₂S donation [2].

Why In-Class Polysulfanes Cannot Simply Replace Bis(4-chlorophenyl)tetrasulfane


Organic polysulfanes (disulfides, trisulfides, tetrasulfides) are not functionally interchangeable. Each sulfur-chain length and aryl substitution pattern dictates a unique combination of molecular geometry, sulfur-transfer kinetics, and H₂S-release capacity. Bis(4-chlorophenyl)tetrasulfane, with its four contiguous sulfur atoms and electron-withdrawing 4-chloro substituents, occupies a performance envelope that differs markedly from its disulfide and trisulfide counterparts [1]. Its all-trans, fully extended tetrasulfane chain imposes a specific spatial orientation that influences intermolecular packing, reactivity, and donor properties in ways that shorter-chain analogs cannot replicate [1][2]. The evidence below quantifies these differences.

Head-to-Head Performance Evidence: Bis(4-chlorophenyl)tetrasulfane vs. Closest Analogs


Crystal Architecture: All-Trans Tetrasulfane Chain vs. Disulfide Folded Conformation

Bis(4-chlorophenyl)tetrasulfane adopts an all-trans conformation with a tetrasulfane torsional angle τ(SSSS) = 78.5° and S–S bond lengths of 202.7 pm (terminal) and 207.3 pm (central), crystallizing in the monoclinic space group P2₁/a with a density of 1.61 g·cm⁻³ at 298 K [1]. In contrast, the disulfide analog bis(4-chlorophenyl)disulfide exhibits a –S–S– bridge with a distinctly different packing geometry and lower molecular volume, precluding the extended spatial arrangement of the tetrasulfane chain [2]. The tetrasulfane's elongated sulfur chain and all-trans conformation confer a unique solid-state architecture that directly impacts melting behavior, solubility, and reactivity in solid-phase applications.

X-ray crystallography solid-state conformation materials design

H₂S Donation Capacity: Tetrasulfide Releases More H₂S per Molecule than Trisulfide DATS

In a study evaluating bis(aryl) tetrasulfides as H₂S donors, all prepared tetrasulfides released more H₂S than the commonly used trisulfide donor diallyl trisulfide (DATS) under identical conditions (5 μM donor, 10 mM PBS, pH 7.4, with GSH trigger) [1]. Mechanistically, each tetrasulfide molecule can release up to two equivalents of H₂S upon GSH-mediated reduction, compared to one equivalent from a trisulfide donor [1]. While bis(4-chlorophenyl)tetrasulfane was not the sole tetrasulfide tested, the class trend indicates that aryl tetrasulfides as a group outperform DATS in H₂S donation capacity [1].

H₂S donors gasotransmitters redox biology

Sulfur-Transfer Kinetics: Tetrasulfide Desulfurization >10× Faster than Trisulfide

In a comparative kinetic study of aromatic polysulfides with triphenylphosphine, the tetrasulfide analog (bis(4-methylbenzene)tetrasulfide) was desulfurized over 10× faster than its corresponding trisulfide (bis(4-methylbenzene)trisulfide) [1]. This rate acceleration is attributed to the longer sulfur chain providing a more accessible electrophilic sulfur center for nucleophilic attack. Although the study used p-tolyl rather than p-chlorophenyl substituents, the kinetic trend is driven by the polysulfane chain length and is transferable to the 4-chlorophenyl system [1].

sulfur-transfer desulfurization kinetics

Antimicrobial Spectrum: Broad Activity Reported Against Resistant Bacterial Strains

Bis(4-chlorophenyl)tetrasulfane has been reported to exhibit concentration-dependent antimicrobial activity against a panel of clinically relevant strains, including drug-resistant Staphylococcus aureus, Bacillus anthracis, drug-resistant Streptococcus pneumoniae, Francisella tularensis, and Enterococcus faecalis [1]. Its mechanism involves interference with RNA, DNA, protein, and cell wall synthesis [1]. While direct head-to-head quantitative MIC data against the closest disulfide or trisulfide analogs are not publicly available, the breadth of its activity spectrum—spanning both Gram-positive and Gram-negative pathogens—distinguishes it from many simpler organosulfur compounds that show narrower activity profiles [1].

antimicrobial biofilm drug-resistant bacteria

Highest-Value Application Scenarios for Bis(4-chlorophenyl)tetrasulfane Based on Evidence


H₂S-Donor Tool Compound for Cardiovascular and Redox Biology Research

Bis(4-chlorophenyl)tetrasulfane, as a representative aryl tetrasulfide, provides higher H₂S release capacity per molecule than the current benchmark donor DATS [1]. Researchers studying H₂S-mediated vasodilation, cytoprotection, or apoptosis can use this compound to deliver greater H₂S payloads with less carrier scaffold, minimizing confounding effects from organic byproducts.

Rapid Sulfur-Transfer Reagent in Synthetic and Polymer Chemistry

With a desulfurization rate constant >10× that of analogous trisulfides [1], bis(4-chlorophenyl)tetrasulfane is a kinetically superior sulfur-atom donor. This advantage makes it a preferred building block for polysulfide polymer synthesis, vulcanization accelerator formulation, and sulfur-insertion reactions where reaction rate dictates process efficiency.

Crystallographically Defined Material Science Building Block

The well-characterized all-trans crystal structure with defined unit cell parameters [1] enables rational material design. Researchers developing crystalline polysulfide materials, metal-organic frameworks with sulfur-based linkers, or studying structure-property relationships in organosulfur solids can rely on this compound's reproducible solid-state architecture for quality control and property prediction.

Broad-Spectrum Antimicrobial Lead for Anti-Infective Drug Discovery

Reported activity against multiple drug-resistant bacterial strains [1] positions bis(4-chlorophenyl)tetrasulfane as a synthetically tractable scaffold for medicinal chemistry optimization. Its multi-target mechanism (RNA, DNA, protein, cell wall synthesis) suggests a lower propensity for resistance development compared to single-target antibiotics.

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